N-(2-methylcyclohexyl)-2-(pyrrolidin-1-yl)acetamide
Description
N-(2-methylcyclohexyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 2-methylcyclohexyl group attached to the nitrogen atom of the acetamide moiety, with a pyrrolidin-1-yl group attached to the carbonyl carbon
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-6-2-3-7-12(11)14-13(16)10-15-8-4-5-9-15/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKSOPRCFWEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-2-(pyrrolidin-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexylamine with 2-bromoacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methylcyclohexylamine attacks the carbonyl carbon of 2-bromoacetamide, resulting in the formation of the desired product.
Another synthetic route involves the reaction of 2-methylcyclohexanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-2-(pyrrolidin-1-yl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under anhydrous conditions and result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions. These reactions result in the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups. Substitution reactions may yield substituted derivatives with different functional groups attached to the original compound.
Scientific Research Applications
N-(2-methylcyclohexyl)-2-(pyrrolidin-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, such as enzymes or receptors, and modulate their activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications, such as in the production of polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors and modulate their activity, leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
N-(2-methylcyclohexyl)-2-(pyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(2-methylcyclohexyl)-2-(piperidin-1-yl)acetamide: This compound has a similar structure but with a piperidin-1-yl group instead of a pyrrolidin-1-yl group. The presence of the piperidin-1-yl group may result in different chemical and biological properties.
N-(2-methylcyclohexyl)-2-(morpholin-1-yl)acetamide: This compound has a similar structure but with a morpholin-1-yl group instead of a pyrrolidin-1-yl group. The presence of the morpholin-1-yl group may result in different chemical and biological properties.
N-(2-methylcyclohexyl)-2-(azepan-1-yl)acetamide: This compound has a similar structure but with an azepan-1-yl group instead of a pyrrolidin-1-yl group. The presence of the azepan-1-yl group may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
